
methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate, also known as Methyl FITC, is a fluorescent probe that has been widely used in scientific research applications. This compound possesses unique characteristics that make it an ideal tool for studying various biochemical and physiological processes. In
作用机制
Methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC functions as a fluorescent probe by absorbing light at a specific wavelength and emitting light at a longer wavelength. This property allows researchers to visualize and track the movement of methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC-labeled molecules in live cells. The mechanism of action of methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC involves the covalent attachment of the probe to specific molecules of interest, such as proteins or lipids.
Biochemical and Physiological Effects:
methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with normal cellular processes or cause toxicity at the concentrations typically used in scientific research experiments.
实验室实验的优点和局限性
One of the main advantages of using methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC in lab experiments is its high sensitivity and specificity. It allows researchers to visualize and track specific molecules of interest in real-time. Additionally, methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC is relatively easy to use and can be incorporated into a variety of experimental protocols. However, one limitation of methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC is its relatively short half-life, which can limit its usefulness for long-term experiments.
未来方向
There are several future directions for the use of methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC in scientific research. One potential application is in the development of new diagnostic tools for diseases such as cancer. methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC could be used to label specific cancer cells, allowing for their detection and identification. Additionally, methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC could be used to study the function and localization of specific proteins involved in disease processes. Another potential future direction is the development of new imaging techniques that incorporate methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC. These techniques could allow for the visualization of complex biological processes in real-time and with high resolution.
Conclusion:
methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate, or methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC, is a fluorescent probe that has been widely used in scientific research applications. Its unique properties make it an ideal tool for studying various biochemical and physiological processes. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC have been explored in this paper. The continued use and development of methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC in scientific research is expected to have significant impacts on our understanding of complex biological processes.
合成方法
The synthesis of methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC involves a multistep process that begins with the preparation of 5-fluoro-3-nitroindole. This intermediate is then reacted with sodium azide to produce 5-fluoro-3-azidoindole. The azide group is then reduced using triphenylphosphine to yield 5-fluoro-3-aminoindole. This compound is then reacted with methyl chloroformate and sodium azide to produce methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC.
科学研究应用
Methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC has been widely used as a fluorescent probe in various scientific research applications. It has been used to study the localization and trafficking of proteins in live cells. methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC has also been used to study the dynamics of lipid metabolism and to monitor the activity of enzymes. Additionally, methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC has been used to study the structure and function of biological membranes.
属性
IUPAC Name |
methyl 5-fluoro-3-(tetrazol-1-yl)-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN5O2/c1-19-11(18)9-10(17-5-13-15-16-17)7-4-6(12)2-3-8(7)14-9/h2-5,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJYFBIXPQTGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B2440017.png)
![(Z)-ethyl 4-((4-((4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2440019.png)
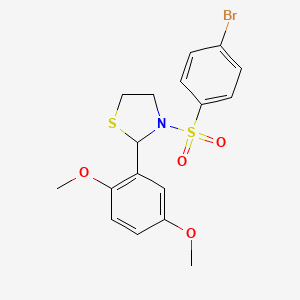
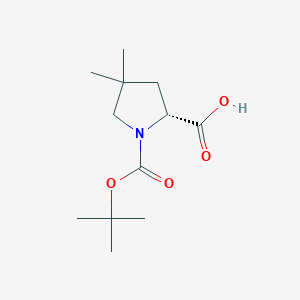
![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2440023.png)
![3-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-methyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2440024.png)
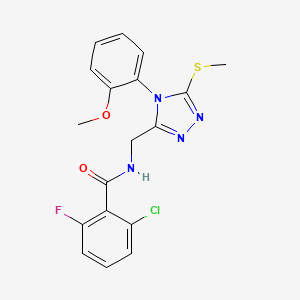
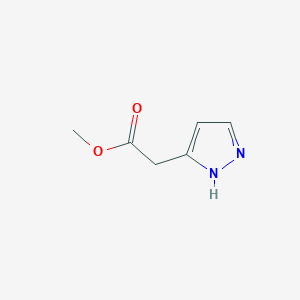
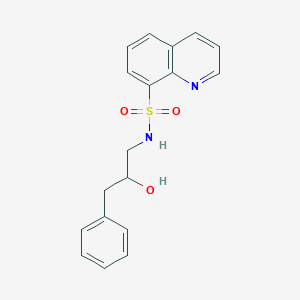
![N-(4-bromo-2-fluorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2440035.png)
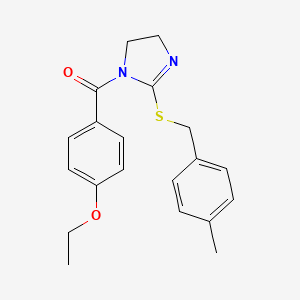
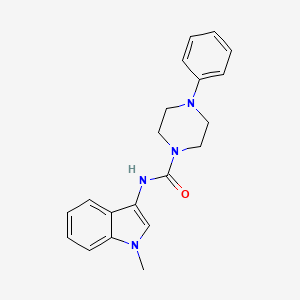

![6-{[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-3-ethyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2440039.png)